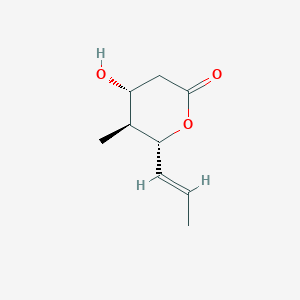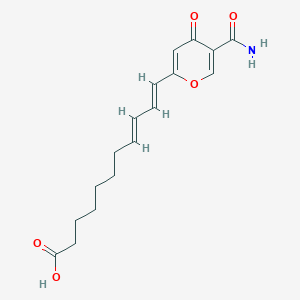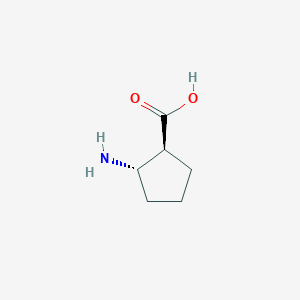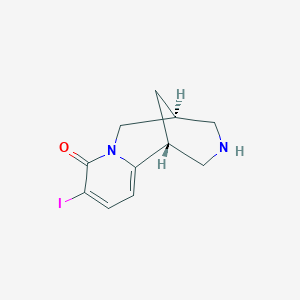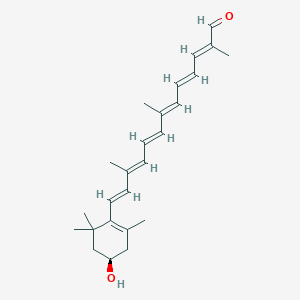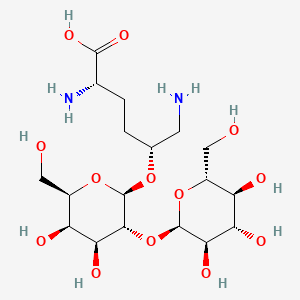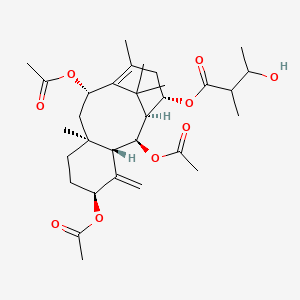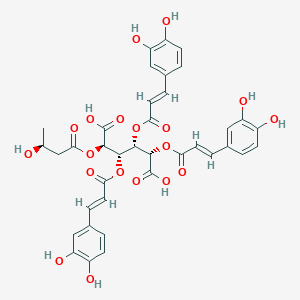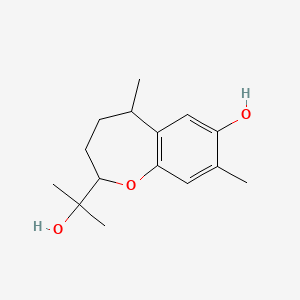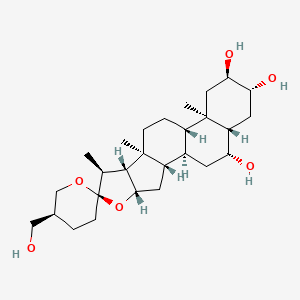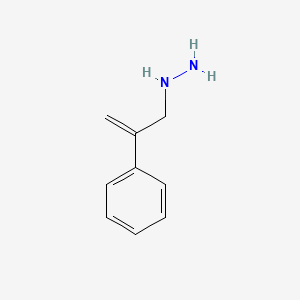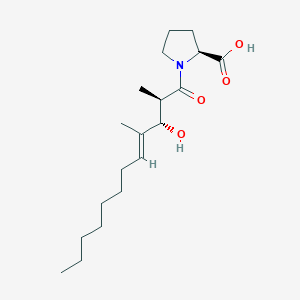
Tumonoic acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tumonoic acid A is a N-acyl-amino acid. It has a role as a metabolite.
科学的研究の応用
Synthesis and Derivatives
Tumonoic acid A and its derivatives have been synthesized through an efficient protecting-group-free process, starting from commercially available materials. This process includes a key magnesium chloride catalyzed anti-aldol reaction. A notable derivative, ethyl tumonoate A, has been identified for its anti-inflammatory activity and ability to inhibit calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).
Natural Occurrence and Isolation
Tumonoic acid A was first identified as a novel metabolite in a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola. The structure of tumonoic acid A was elucidated using 2D NMR techniques and chemical derivatization, highlighting its natural occurrence and significance in marine ecosystems (Harrigan et al., 1999).
Cytotoxic Components and Biomedical Applications
Research on the marine cyanobacterium Blennothrix cantharidosmum revealed that tumonoic acid A, along with other acyl proline derivatives, were isolated as cytotoxic components. These compounds demonstrated modest antimalarial activity and inhibition of quorum sensing, suggesting potential applications in biomedical research (Clark et al., 2008).
Phylogeny-Guided Isolation for Drug Discovery
The phylogeny-guided isolation approach has been applied to discover new variations of tumonoic acid A, such as ethyl tumonoate A, from marine cyanobacteria. This approach links the evolutionary relationships of cyanobacteria to their potential for producing diverse secondary metabolites, showcasing a novel method in drug discovery and natural product research (Engene et al., 2011).
特性
製品名 |
Tumonoic acid A |
|---|---|
分子式 |
C19H33NO4 |
分子量 |
339.5 g/mol |
IUPAC名 |
(2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H33NO4/c1-4-5-6-7-8-9-11-14(2)17(21)15(3)18(22)20-13-10-12-16(20)19(23)24/h11,15-17,21H,4-10,12-13H2,1-3H3,(H,23,24)/b14-11+/t15-,16+,17-/m1/s1 |
InChIキー |
JFFANXXIOVCBBG-PYIPWEHNSA-N |
異性体SMILES |
CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |
正規SMILES |
CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)
